molecular formula C19H36N2O6 B13441436 (R)-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol

(R)-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol

Cat. No.: B13441436
M. Wt: 388.5 g/mol
InChI Key: OJNIDUMHJPBHRG-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol is a compound commonly used in peptide synthesis. It features two Boc (tert-butoxycarbonyl) protecting groups, which are crucial in preventing unwanted reactions during peptide chain assembly. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol typically involves the protection of amino acids using Boc anhydride and a suitable base. The reaction conditions often include:

    Base: Triethylamine or N-methylmorpholine

    Solvent: Dichloromethane or dioxane

    Temperature: Room temperature to 20°C

The Boc protecting group is introduced by reacting the amino acid with Di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase synthesis techniques allows for efficient and high-yield production. The solid-phase synthesis involves immobilizing the amino acid on a resin, followed by stepwise addition of protected amino acids .

Chemical Reactions Analysis

Types of Reactions

®-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol undergoes several types of reactions, including:

    Deprotection: Removal of Boc groups under acidic conditions (e.g., trifluoroacetic acid)

    Coupling: Formation of peptide bonds using coupling reagents like HBTU or DIC

    Substitution: Reactions involving nucleophilic substitution at the oxazolidinyl ring

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane

    Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide)

    Substitution: Nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include deprotected amino acids, peptide chains, and substituted oxazolidinyl derivatives .

Scientific Research Applications

®-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects primarily through the protection and deprotection of amino groups during peptide synthesis. The Boc groups prevent unwanted side reactions, ensuring the correct assembly of peptide chains. Upon completion of the synthesis, the Boc groups are removed under acidic conditions, revealing the free amino groups necessary for biological activity .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: Use Fmoc (9-fluorenylmethyloxycarbonyl) groups for protection, which are removed under basic conditions

    Alloc-protected amino acids: Use Alloc (allyloxycarbonyl) groups, which are removed under palladium-catalyzed conditions

Uniqueness

®-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol is unique due to its dual Boc protection, providing stability under basic conditions and ease of removal under acidic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where orthogonal protection strategies are essential .

Properties

Molecular Formula

C19H36N2O6

Molecular Weight

388.5 g/mol

IUPAC Name

tert-butyl (4S)-4-[(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C19H36N2O6/c1-17(2,3)26-15(23)20-13(11-22)9-10-14-12-25-19(7,8)21(14)16(24)27-18(4,5)6/h13-14,22H,9-12H2,1-8H3,(H,20,23)/t13-,14+/m1/s1

InChI Key

OJNIDUMHJPBHRG-KGLIPLIRSA-N

Isomeric SMILES

CC1(N([C@H](CO1)CC[C@H](CO)NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(CO1)CCC(CO)NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.